N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide typically involves multiple steps. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also involve scaling up the reaction from laboratory to industrial scale, ensuring that the quality and purity of the final product meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The compound can be reduced to form different derivatives, which may have different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can lead to the formation of indoline derivatives.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity and leading to different biological effects. The pyrimidin-2-ylamino group can also interact with nucleic acids and proteins, further contributing to its biological activity .
Comparison with Similar Compounds
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide can be compared with other indole derivatives, such as:
- 2-(1H-indol-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide
- Indole-3-acetic acid
- Indole-2-carboxylic acid
These compounds share the indole ring structure but differ in their functional groups and biological activities. This compound is unique due to its specific combination of functional groups, which contribute to its distinct biological and chemical properties.
Properties
Molecular Formula |
C22H21N5O2 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C22H21N5O2/c1-29-19-7-8-20-17(15-19)9-13-27(20)14-12-23-21(28)16-3-5-18(6-4-16)26-22-24-10-2-11-25-22/h2-11,13,15H,12,14H2,1H3,(H,23,28)(H,24,25,26) |
InChI Key |
MHTWVGWUPIWFNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC=C(C=C3)NC4=NC=CC=N4 |
Origin of Product |
United States |
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